N-Desmethyl Diphenhydramine-d3 Hydrochloride
Description
N-Desmethyl Diphenhydramine-d3 Hydrochloride is a deuterium-labeled derivative of Diphenhydramine, a first-generation antihistamine. This compound is specifically designed for use in pharmacokinetic and metabolic studies, where the deuterium substitution (three deuterium atoms) enhances stability and traceability in analytical workflows such as mass spectrometry .
Properties
IUPAC Name |
2-benzhydryloxy-N-(trideuteriomethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-17-12-13-18-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARUOQLHKTZEIM-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metabolic Pathway Insights
Diphenhydramine undergoes hepatic metabolism via cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP2C9, CYP2C19), producing N-desmethyldiphenhydramine as the primary metabolite. This demethylation process is replicated in vitro using chemical or enzymatic methods to synthesize the deuterated analog.
Synthetic Approaches
Deuterium Incorporation Strategies
Deuterium is introduced during precursor synthesis using deuterated reagents. For example:
-
Deuterated Dimethylaminoethanol : Replacing dimethylaminoethanol with [²H₃]-dimethylaminoethanol in the parent compound’s synthesis ensures deuterium labels are retained post-demethylation.
-
Isotopic Exchange : Catalytic deuteration of intermediate compounds under controlled conditions (e.g., D₂O, Pd/C).
Table 1: Key Deuterated Reagents and Their Roles
| Reagent | Role | Deuterium Incorporation Site |
|---|---|---|
| [²H₃]-Dimethylaminoethanol | Etherification agent | N-methyl group |
| D₂O | Solvent for isotopic exchange | Benzhydrol intermediates |
Synthesis from Benzhydrol and Deuterated Precursors
Adapting the diphenhydramine synthesis patent, the deuterated metabolite is prepared as follows:
Step 1: Synthesis of Deuterated Diphenhydramine
Step 2: Controlled N-Demethylation
The deuterated diphenhydramine undergoes selective demethylation:
Table 2: Demethylation Methods Comparison
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Ag₂O in EtOH | 60°C, 6 hours | 72 | 95 |
| CYP2D6 Enzymatic | pH 7.4, 37°C, 12 hours | 68 | 98 |
Purification and Characterization
Chromatographic Purification
Spectroscopic Analysis
-
NMR : ¹H NMR shows absence of N-methyl protons (δ 2.2–2.5 ppm) and deuteration confirmation via ²H NMR.
Industrial-Scale Optimization
Solvent and Catalyst Selection
Table 3: Catalyst Performance in Etherification
| Catalyst | Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Tosic acid | Toluene | 85 | 2.5 |
| Methanesulfonic acid | Xylene | 83 | 3.0 |
Challenges and Solutions
Deuterium Loss Mitigation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Desmethyl Diphenhydramine-d3 Hydrochloride can undergo oxidation reactions, typically resulting in the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine form.
Substitution: The compound can participate in substitution reactions, where the deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Parent amine form.
Substitution Products: Compounds with different functional groups replacing the deuterium atoms.
Scientific Research Applications
N-Desmethyl Diphenhydramine-d3 Hydrochloride has several scientific research applications:
Pharmaceutical Research: Used as a reference standard for the quantification and analysis of N-Desmethyl Diphenhydramine in biological samples.
Metabolic Studies: The deuterium labeling allows for the tracking of the compound’s metabolic pathways and the identification of metabolites.
Drug Development: Employed in the development and validation of analytical methods for drug testing and quality control.
Chemical Research: Used in studies involving reaction mechanisms and the effects of deuterium substitution on chemical properties.
Mechanism of Action
The mechanism of action of N-Desmethyl Diphenhydramine-d3 Hydrochloride is similar to that of N-Desmethyl Diphenhydramine. It primarily acts as an antagonist of histamine H1 receptors, thereby inhibiting the effects of histamine in the body. This action results in the alleviation of allergic symptoms such as itching, sneezing, and runny nose. The deuterium labeling does not significantly alter the compound’s pharmacological activity but allows for more precise tracking and quantification in research studies.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₆H₁₇D₃ClNO
- Molecular Weight : 280.81 g/mol
- Purity : >98%
- Application : Primarily used as an internal standard in quantitative analysis to study the metabolism of Diphenhydramine, a histamine H₁ receptor antagonist .
- Clinical Status: No clinical development reported; restricted to research applications .
Comparison with Similar Compounds
The following table and analysis highlight the structural, functional, and clinical distinctions between N-Desmethyl Diphenhydramine-d3 Hydrochloride and related deuterated or non-deuterated compounds.
Comparative Data Table
Key Differentiators
Deuterium Labeling
This compound incorporates three deuterium atoms, which reduces metabolic degradation compared to non-deuterated analogs. This property is critical for accurate quantification in mass spectrometry, distinguishing it from non-labeled metabolites like N-Desmethyl Clomipramine Hydrochloride (CAS 29854-14-6) .
Therapeutic Targets
Unlike Mizolastine Dihydrochloride (a launched H₁ antagonist for allergies) or MK-0249 (an H₃ antagonist in Phase 2 trials), this compound lacks direct therapeutic activity. Its role is confined to analytical research, whereas Mizolastine and MK-0249 target specific receptors for clinical intervention .
Metabolic Relevance
As a metabolite of Diphenhydramine, this compound provides insights into the drug’s pharmacokinetics, similar to N-Desmethyl Clomipramine D3 Hydrochloride (a metabolite of the antidepressant Clomipramine). Both are used to study hepatic cytochrome P450-mediated demethylation but differ in parent drug class and receptor specificity .
Clinical Utility
In contrast, Mizolastine Dihydrochloride is an approved therapeutic agent .
Biological Activity
N-Desmethyl diphenhydramine-d3 hydrochloride is a deuterated analog of diphenhydramine, a first-generation antihistamine widely used for its antiallergic properties. This compound is notable for its altered pharmacokinetic and pharmacodynamic profiles due to the incorporation of deuterium, which enhances metabolic stability and can influence biological activity. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : CHDClNO
- Molecular Weight : 280.808 g/mol
- CAS Number : 1794759-12-8
N-Desmethyl diphenhydramine-d3 functions primarily as a selective antagonist of the histamine H1 receptor. By blocking this receptor, it mitigates the physiological effects of histamine, which include vasodilation, increased vascular permeability, and stimulation of sensory nerves. This mechanism is crucial in alleviating symptoms associated with allergic reactions such as sneezing, itching, and runny nose.
Antihistaminic Effects
Research has demonstrated that N-desmethyl diphenhydramine-d3 retains the antihistaminic properties characteristic of diphenhydramine. It effectively reduces allergic symptoms by inhibiting H1 receptor-mediated signaling pathways. The compound's efficacy in various models highlights its potential use in treating allergic conditions.
Sedative Properties
As with other first-generation antihistamines, N-desmethyl diphenhydramine-d3 may exhibit sedative effects due to its ability to cross the blood-brain barrier. In studies involving animal models, it has been shown to induce sedation and impair cognitive function, which is a common side effect associated with traditional antihistamines .
Case Studies
- Overdose Effects : A case report documented severe rhabdomyolysis following an overdose of diphenhydramine, illustrating the potential risks associated with high doses of antihistamines .
- Drug Interaction Studies : Interaction studies have revealed that diphenhydramine can influence the pharmacokinetics of other medications by competing for metabolic pathways involving cytochrome P450 enzymes . This interaction profile is crucial for clinicians when considering polypharmacy in patients.
Comparative Studies
A comparative analysis between N-desmethyl diphenhydramine-d3 and other antihistamines has been conducted to evaluate their efficacy and safety profiles. The following table summarizes key findings:
| Compound Name | Primary Use | Unique Features |
|---|---|---|
| N-Desmethyl Diphenhydramine-d3 | Allergy relief | Deuterated structure enhances metabolic stability |
| Doxylamine | Allergy relief; sleep aid | Also used as a sedative; structurally similar |
| Cetirizine | Allergy relief | Second-generation; less sedative effect |
Pharmacological Studies
Pharmacological studies using radiolabeled forms of diphenhydramine have provided insights into its distribution and metabolism within the body. Positron emission tomography (PET) imaging has been employed to study the transport mechanisms at the blood-brain barrier, revealing that carrier-mediated transport plays a significant role in its influx into the brain .
Q & A
Q. How can researchers confirm the identity and purity of N-Desmethyl Diphenhydramine-d3 Hydrochloride in experimental settings?
To verify identity and purity, use orthogonal analytical methods:
- High-Performance Liquid Chromatography (HPLC) with UV detection to assess retention time and peak purity .
- Mass Spectrometry (MS) or LC-MS/MS to confirm molecular weight (deuterium labeling shifts the mass by +3 Da) and isotopic purity (>98% as per standards) .
- Nuclear Magnetic Resonance (NMR) for structural confirmation, focusing on the absence of unlabeled protons in the deuterated methyl group .
- Certified Reference Standards : Cross-validate against deuterated analogs (e.g., HY-139519S) with documented purity profiles .
Q. What are optimal solubility and storage conditions for this compound in in vitro studies?
- Solubility : Prepare stock solutions in DMSO at 25 mg/mL (74.12 mM), followed by dilution in aqueous buffers. Confirm solubility via dynamic light scattering (DLS) to avoid aggregation .
- Storage : Store lyophilized powder at -20°C in airtight containers to prevent hygroscopic degradation. For working solutions, aliquot and store at -80°C to minimize freeze-thaw cycles .
Q. How is this compound used to study metabolic pathways?
As a deuterium-labeled metabolite of diphenhydramine, it serves as an internal standard in:
- In vitro metabolism assays : Incubate with human hepatocytes or microsomes, then quantify using LC-MS/MS to track demethylation kinetics and compare with non-deuterated analogs .
- Pharmacokinetic studies : Administer deuterated and non-deuterated forms in parallel to differentiate endogenous vs. administered metabolites .
Advanced Research Questions
Q. How should experimental designs account for deuterium isotope effects in pharmacokinetic studies with this compound?
- Control Groups : Include non-deuterated N-Desmethyl Diphenhydramine to isolate isotope effects on metabolic stability or enzyme binding .
- Analytical Validation : Use high-resolution MS to distinguish deuterated vs. non-deuterated species and correct for natural abundance of isotopes .
- Tracer Studies : Pair with stable isotope-labeled precursors (e.g., ¹³C-glucose) to map metabolic flux in complex biological systems .
Q. How can researchers resolve contradictions in reported metabolic stability data for deuterated metabolites like this compound?
- Comparative Assays : Replicate studies across multiple models (e.g., human vs. rodent microsomes) to identify species-specific metabolism .
- Enzyme Inhibition Profiling : Test interactions with CYP450 isoforms (e.g., CYP2D6, CYP3A4) using selective inhibitors (e.g., quinidine for CYP2D6) to clarify metabolic pathways .
- Data Normalization : Normalize degradation rates to protein content and enzyme activity (e.g., NADPH consumption) to reduce inter-laboratory variability .
Q. What methodologies are recommended for assessing protein binding or transporter interactions involving this compound?
- Equilibrium Dialysis : Measure unbound fraction in plasma or buffer using deuterated compound to correct for nonspecific binding .
- Transfected Cell Models : Use HEK293 cells overexpressing organic cation transporters (OCT1/OCT2) to quantify uptake kinetics .
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., histamine receptors) and analyze binding affinity (KD) in real-time .
Methodological Considerations for Data Reproducibility
- Batch-to-Batch Variability : Source reference standards from certified suppliers (e.g., HY-139519S) with lot-specific certificates of analysis .
- Cross-Contamination Checks : Include blanks and negative controls in LC-MS/MS runs to detect carryover from prior experiments .
- Ethical Compliance : Adhere to biosafety protocols (e.g., PPE, respiratory filters) when handling powdered forms to prevent occupational exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
